Cefodizime

描述

属性

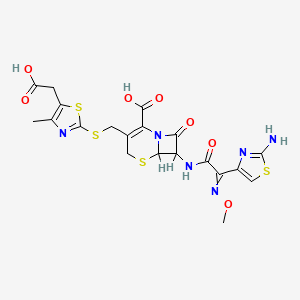

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZKBRJLTGRPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860905 | |

| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-16-8 | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cefodizime's Interaction with Penicillin-Binding Proteins: A Core Mechanism Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefodizime, a third-generation cephalosporin, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in the biosynthesis of the bacterial cell wall. This guide provides an in-depth analysis of the mechanism of action of cefodizime on PBPs, detailing the underlying molecular interactions, experimental methodologies for assessing these interactions, and the resultant physiological impact on bacteria. While specific quantitative binding data for cefodizime is not extensively available in publicly accessible literature, this document leverages data from structurally and functionally similar third-generation cephalosporins to provide a robust comparative framework. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of cefodizime's core mechanism, facilitating further research and development in the field of antibacterial therapeutics.

Introduction: The Central Role of Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of enzymes located in the bacterial cytoplasmic membrane that are crucial for the synthesis and remodeling of peptidoglycan, the primary component of the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. PBPs catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the glycan strands.[1]

There are multiple classes of PBPs, broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs. HMW PBPs, such as PBP1a, PBP1b, PBP2, and PBP3 in many Gram-negative bacteria, are essential for cell elongation and septum formation during cell division.[2][3] LMW PBPs are typically involved in cell wall turnover and maintenance. The specific inhibition of different PBPs can lead to distinct morphological changes in bacteria, such as filamentation, the formation of spheroplasts, or rapid cell lysis.[1][4]

Mechanism of Action: Cefodizime's Acylation of PBPs

Like all β-lactam antibiotics, cefodizime's mechanism of action hinges on its ability to mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained β-lactam ring of cefodizime is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP.[3] This irreversible inhibition of PBP function disrupts the synthesis of peptidoglycan, leading to a weakened cell wall and, ultimately, bacterial cell lysis and death.

The following diagram illustrates the general mechanism of PBP inhibition by a cephalosporin like cefodizime.

Quantitative Analysis of PBP Binding Affinity

The efficacy of a β-lactam antibiotic is closely related to its binding affinity for specific PBPs. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: PBP Binding Affinities (IC50, µg/mL) of Selected Third-Generation Cephalosporins in Escherichia coli

| PBP | Cefotaxime | Ceftriaxone | Ceftazidime |

| PBP1a | ~0.5 | ~0.1 | ~1.0 |

| PBP1b | ~0.5 | ~0.1 | ~1.0 |

| PBP2 | >100 | >100 | >100 |

| PBP3 | ~0.015 | ~0.02 | ~0.05 |

| PBP4 | ~1.0 | ~1.0 | >100 |

| PBP5/6 | >100 | >100 | >100 |

Data synthesized from multiple sources. Values are approximate and can vary based on the specific strain and experimental conditions.

Table 2: PBP Binding Affinities (IC50, µg/mL) of Selected Third-Generation Cephalosporins in Pseudomonas aeruginosa

| PBP | Ceftazidime |

| PBP1a | ~10 |

| PBP1b | ~10 |

| PBP2 | >100 |

| PBP3 | ~0.5 |

Data synthesized from multiple sources, including[4][5]. Values are approximate.

Table 3: PBP Binding Affinities (IC50, mg/L) of Selected Third-Generation Cephalosporins in Neisseria gonorrhoeae

| PBP | Cefotaxime | Ceftriaxone | Ceftazidime |

| PBP1 | >2 | >2 | >2 |

| PBP2 | ~0.01 | ~0.01 | ~0.01 |

| PBP3 | >2 | >2 | >2 |

Data from a study on N. gonorrhoeae ATCC strains.[6][7][8]

The data consistently show that third-generation cephalosporins have a very high affinity for PBP3 in Gram-negative bacteria like E. coli and P. aeruginosa, and for PBP2 in N. gonorrhoeae.[4][5][6][7][8] Inhibition of these specific PBPs is associated with the disruption of cell division, leading to the formation of filamentous cells.

Experimental Protocols: Determining PBP Binding Affinity

The determination of PBP binding affinity is a cornerstone of β-lactam research. The most common method is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Competitive PBP Binding Assay

Objective: To determine the IC50 of a test antibiotic (e.g., cefodizime) for specific PBPs.

Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic. Subsequently, a saturating concentration of a fluorescent penicillin derivative is added. The fluorescent probe will bind to any PBPs not already occupied by the test antibiotic. The amount of fluorescence is inversely proportional to the binding affinity of the test antibiotic.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[9][10]

-

-

Competitive Binding Reaction:

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for a shorter period (e.g., 10 minutes) at the same temperature.[3]

-

-

SDS-PAGE and Fluorescence Detection:

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin FL binding (relative to the no-antibiotic control) against the logarithm of the test antibiotic concentration.

-

Determine the IC50 value for each PBP by fitting the data to a dose-response curve.[2][3]

-

The following diagram outlines the experimental workflow for the competitive PBP binding assay.

Downstream Effects and Signaling Pathways

The inhibition of essential PBPs by cefodizime triggers a cascade of events leading to cell death. The primary consequence of PBP inactivation is the cessation of peptidoglycan synthesis. In an actively growing bacterium, this leads to a structural weakening of the cell wall. The internal turgor pressure of the cell then overwhelms the compromised cell wall, resulting in cell lysis.

The specific morphological outcome depends on the primary PBP target. As third-generation cephalosporins predominantly target PBP3 in many Gram-negative bacteria, a key morphological change observed is the formation of long, filamentous cells due to the inhibition of cell division.[4] At higher concentrations, where other essential PBPs like PBP1a and PBP1b are also inhibited, rapid lysis is often observed.[4]

The signaling pathway from PBP inhibition to cell lysis is a direct consequence of the structural failure of the cell wall.

Conclusion

Cefodizime, as a representative third-generation cephalosporin, targets penicillin-binding proteins to inhibit bacterial cell wall synthesis, leading to cell death. Its high affinity for specific PBPs, particularly PBP3 in many Gram-negative pathogens and PBP2 in Neisseria gonorrhoeae, dictates its potent bactericidal activity. While direct quantitative binding data for cefodizime remains to be extensively published, the comparative data from related compounds, coupled with established experimental protocols, provide a strong foundation for understanding and further investigating its mechanism of action. This guide serves as a technical resource to aid researchers and drug developers in the ongoing effort to combat bacterial infections and the rise of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cefodizime Sodium Salt: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime sodium salt is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[3] Notably, cefodizime is stable against most β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin antibiotics.[4] Beyond its direct bactericidal effects, cefodizime has also been observed to possess immunomodulatory properties, potentially enhancing its therapeutic efficacy in vivo.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to cefodizime sodium salt.

Chemical Structure and Identification

The structural integrity and identity of an active pharmaceutical ingredient are fundamental to its function. Cefodizime is characterized by a cephem nucleus, which is central to its antibacterial activity.

Table 1: Chemical Identification of Cefodizime Sodium Salt

| Identifier | Data |

| IUPAC Name | disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4][7] |

| CAS Number | 86329-79-5[7][8] |

| Molecular Formula | C₂₀H₁₈N₆Na₂O₇S₄[7] |

| Canonical SMILES | CC1=C(CS(=O)(=O)C2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])SC1=N. [Na+].[Na+] |

| InChI Key | WBOBLQIRACJNPA-AEKYOGSZSA-L[4] |

Physicochemical Properties

The physical and chemical properties of cefodizime sodium salt are critical for its formulation, delivery, and stability.

Table 2: Physicochemical Data for Cefodizime Sodium Salt

| Property | Value |

| Molecular Weight | 628.6 g/mol [7] |

| Appearance | Yellow solid[9] |

| Solubility | DMSO: 100 mg/mL (159.08 mM)[9] Water: 270 mg/mL[10] |

| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 1 year[9] |

Mechanism of Action and Signaling Pathways

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for cefodizime, consistent with other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[5] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cellular integrity and shape. Cefodizime targets and irreversibly binds to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains.[3] By inactivating these PBPs, cefodizime disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]

Figure 1. Mechanism of action of Cefodizime Sodium.

Immunomodulatory Effects via TLR4 Signaling

Cefodizime has demonstrated immunomodulatory activities that may contribute to its in vivo efficacy.[6] One proposed mechanism involves the regulation of Toll-Like Receptor 4 (TLR4) signaling.[11] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[12][13] Activation of TLR4 triggers downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and interferons.[11][14] Cefodizime has been shown to enhance certain immune cell functions, such as phagocytosis, and may modulate the cytokine response following TLR4 activation, thereby influencing the overall host defense against infection.[6]

Figure 2. Cefodizime's influence on the TLR4 signaling pathway.

Experimental Protocols

Solubility Preparation for In Vitro/In Vivo Studies

Accurate and reproducible preparation of solutions is paramount for experimental success. The following protocols detail methods for dissolving cefodizime sodium salt for research applications.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This protocol is suitable for achieving a clear solution for in vivo administration.[5]

-

Prepare Stock Solution: Prepare a stock solution of cefodizime sodium in 100% DMSO (e.g., 20.8 mg/mL).

-

Sequential Addition: For a 1 mL final working solution, begin with 400 µL of PEG300.

-

Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix until clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: Aqueous Solution for In Vitro Assays

-

Weighing: Accurately weigh the desired amount of cefodizime sodium salt.

-

Dissolution: Dissolve the powder directly in an aqueous buffer (e.g., PBS, pH 7.2) or HPLC-grade water to the desired concentration.

-

Filtration: For analytical purposes, filter the solution through a 0.45 µm membrane filter to remove any particulates.[7]

Stability-Indicating HPLC Method for Purity and Impurity Determination

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying cefodizime and resolving it from potential degradation products, such as the inactive ∆²-isomer.[7][15]

Objective: To determine the purity of cefodizime sodium salt and quantify related substances, including degradation products.

Instrumentation and Chromatographic Conditions:

-

Instrument: HPLC system with gradient elution capability and a UV-Vis or Photodiode Array (PDA) detector.[15]

-

Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7][9]

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water and adjust the pH to 6.5. Filter through a 0.45 µm membrane and degas.[7]

-

Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane and degas.[7]

-

Elution: Gradient elution program (to be optimized for best resolution).

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 30°C.[9]

Preparation of Solutions:

-

Standard Solution: Accurately weigh a known amount of cefodizime reference standard and dissolve in a suitable diluent (e.g., a 90:10 v/v mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 5.0 µg/mL.[9][15]

-

Sample Solution: Accurately weigh the cefodizime sodium salt sample, dissolve, and dilute with the same diluent to achieve a concentration within the linear range of the method.[7]

Forced Degradation Study (for Stability-Indicating Validation):

To demonstrate the specificity of the method, forced degradation studies should be performed.

-

Acid Degradation: Expose the sample solution to 0.1 N HCl.[10]

-

Base Degradation: Expose the sample solution to 0.1 N NaOH.[10]

-

Oxidative Degradation: Expose the sample solution to 3% H₂O₂.[10]

-

Thermal Degradation: Heat the sample solution (e.g., reflux for 5 minutes).[10]

-

Photolytic Degradation: Expose the sample solution to UV light.

After exposure for a suitable duration, neutralize the acid and base-treated samples and inject all samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main cefodizime peak.

Figure 3. General workflow for HPLC analysis of Cefodizime.

Conclusion

Cefodizime sodium salt remains a significant third-generation cephalosporin due to its broad antibacterial spectrum and stability against β-lactamases. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for its effective development and application in research and clinical settings. The analytical methods outlined in this guide, particularly the stability-indicating HPLC protocol, provide a robust framework for ensuring the quality, purity, and stability of cefodizime sodium salt, aligning with the rigorous standards of pharmaceutical development.

References

- 1. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rfppl.co.in [rfppl.co.in]

- 9. benchchem.com [benchchem.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. Frontiers | Insight Into TLR4-Mediated Immunomodulation in Normal Pregnancy and Related Disorders [frontiersin.org]

- 12. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ijnrd.org [ijnrd.org]

In vitro antibacterial spectrum of Cefodizime against gram-positive and gram-negative bacteria.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of gram-positive and gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefodizime, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action. Cefodizime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell filamentation and lysis.[1] Its stability against many plasmid-mediated β-lactamases contributes to its efficacy against resistant strains.[1][2]

Data Presentation: In Vitro Susceptibility of Cefodizime

The in vitro activity of Cefodizime has been extensively evaluated against a wide range of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data is presented as MIC₅₀ and MIC₉₀ values, which are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefodizime against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (Methicillin-Susceptible) | 8 | 8[3] |

| Streptococcus pneumoniae | 0.12 | 0.5[3] |

| Streptococcus pyogenes | 0.12 | 0.5[3] |

Note: Cefodizime is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp.[3][4][5]

Table 2: In Vitro Activity of Cefodizime against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 0.12 | 0.5[3] |

| Haemophilus influenzae | ≤0.008 | ≤0.008[3] |

| Klebsiella pneumoniae | 0.25 | 64[3] |

| Proteus mirabilis | 0.016 | 0.03[3] |

| Salmonella spp. | 0.25 | 0.5[3] |

| Shigella spp. | 0.25 | 0.5[3] |

| Neisseria gonorrhoeae | ≤0.008 | ≤0.008[3] |

| Enterobacter cloacae | 1 | 64[3] |

| Citrobacter freundii | 1 | 128[3] |

| Serratia marcescens | 2 | 8[3] |

| Pseudomonas aeruginosa | 32 | >128[3][4] |

| Acinetobacter baumannii | 32 | >128[3] |

Note: The activity of Cefodizime can be influenced by the production of certain β-lactamases, particularly chromosomal cephalosporinases in species like Enterobacter and Citrobacter.[3]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The determination of MIC is a fundamental technique in microbiology to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The two primary methods recommended by the Clinical and Laboratory Standards Institute (CLSI) are broth microdilution and agar dilution.[6][7]

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antibiotic in a liquid growth medium.[6][8]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cefodizime standard powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or buffer)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Cefodizime by dissolving the standard powder in a suitable sterile diluent to a known concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the Cefodizime stock solution in CAMHB directly in the wells of the 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in CAMHB so that after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, examine the wells for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefodizime that completely inhibits visible growth.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacteria.[6][9]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Cefodizime standard powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Water bath (50°C)

-

Inoculum replicating apparatus (optional)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of Cefodizime as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of dilutions of the Cefodizime stock solution. Add a specific volume of each antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized volume of the bacterial suspension (approximately 1-2 µL), delivering about 10⁴ CFU per spot. Multiple isolates can be tested on the same plate.

-

Controls: Include a control plate with no antibiotic to ensure bacterial growth.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Cefodizime on the agar plate that completely inhibits the growth of the bacterial isolate.

Mandatory Visualizations

Mechanism of Action of Cefodizime

Cefodizime, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, a process crucial for bacterial viability. The primary targets of Cefodizime are the Penicillin-Binding Proteins (PBPs), which are enzymes involved in the final steps of peptidoglycan synthesis.

Caption: Mechanism of action of Cefodizime targeting Penicillin-Binding Proteins.

Experimental Workflow for Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration of an antimicrobial agent against a bacterial isolate. The workflow ensures reproducibility and accuracy of the results.

Caption: Workflow for the Broth Microdilution MIC Assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. journals.asm.org [journals.asm.org]

- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Interplay between Penicillin-binding proteins and SEDS proteins promotes bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Bioavailability of Cefodizime in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various pathogens. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cefodizime in commonly used laboratory animals, including mice, rats, rabbits, dogs, and monkeys. The information presented herein is compiled from various scientific studies to support researchers and drug development professionals in their evaluation of this antimicrobial agent.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of cefodizime vary across different animal species, reflecting physiological and metabolic differences. The following tables summarize key PK parameters following intravenous (IV) and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of Cefodizime Following Intravenous (IV) Administration

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (t½) (h) | Reference |

| Mouse | Data not available | Data not available | Data not available | Data not available | 1.17 | [1] |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Rabbit | Data not available | Data not available | Data not available | Data not available | 3.53 | [1] |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific Cmax, Tmax, and AUC values for intravenous administration of cefodizime were not available in the reviewed literature. The table presents the available elimination half-life data.

Table 2: Pharmacokinetic Parameters of Cefodizime Following Subcutaneous (SC) Administration

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Rabbit | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Detailed quantitative data for Cmax, Tmax, AUC, and bioavailability following subcutaneous administration of cefodizime were not specified in the reviewed literature which only stated that high and prolonged blood/serum levels were achieved.[1] Intramuscular administration in humans has shown approximately 100% bioavailability.[2]

Table 3: Protein Binding of Cefodizime in Serum

| Animal Species | Protein Binding (%) | Reference |

| Mouse | 33-99 | [1] |

| Rat | 33-99 | [1] |

| Rabbit | 33-99 | [1] |

| Dog | 33-99 | [1] |

| Monkey | 33-99 | [1] |

Cefodizime exhibits a high affinity for serum proteins across various laboratory animal species.[1]

Tissue Distribution

Following administration, cefodizime is well-distributed throughout the body, penetrating various tissues and body fluids.[1] Particularly high and prolonged concentrations have been observed in the lungs, liver, and kidneys of experimental animals.[1] This extensive tissue penetration is a key characteristic contributing to its therapeutic efficacy. In rabbits and dogs, a significant portion of the administered dose (approximately 35-55%) is recovered in the urine.[1] Biliary excretion, however, appears to be a minor route of elimination, with only about 0.57% of the dose recovered in the bile of rabbits.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline generalized experimental protocols for assessing the pharmacokinetics of cefodizime in animal models, based on standard practices for cephalosporin research.

Animal Models and Husbandry

-

Species: Common laboratory species such as mice (e.g., NMRI), rats (e.g., Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and monkeys (e.g., Cynomolgus) are used.

-

Health Status: Animals should be healthy and free from specific pathogens.

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: A suitable acclimatization period is necessary before the commencement of the study.

Drug Administration and Dosing

-

Formulation: Cefodizime is typically dissolved in a sterile vehicle suitable for parenteral administration, such as sterile water for injection or physiological saline.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into a prominent vein (e.g., tail vein in rodents, cephalic or saphenous vein in larger animals).

-

Intramuscular (IM): Injected into a major muscle mass (e.g., quadriceps).

-

Subcutaneous (SC): Administered into the loose skin on the back or flank.

-

-

Dose Selection: Doses are selected based on anticipated therapeutic levels and the objectives of the study.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Common sampling sites include the tail vein (rodents), marginal ear vein (rabbits), and cephalic or jugular vein (dogs, monkeys).

-

Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

-

Tissue Collection: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, muscle) are excised, weighed, and homogenized for drug concentration analysis.

Bioanalytical Method

The concentration of cefodizime in biological matrices is typically determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma, urine, or tissue homogenates.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the drug from other components.

-

Detection: Ultraviolet (UV) detection at a specific wavelength is typically employed.

-

-

Method Validation: The analytical method must be validated for its specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters. Non-compartmental analysis is a common approach.

-

Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the observed data.

-

AUC: The Area Under the plasma concentration-time Curve is calculated using the trapezoidal rule.

-

Elimination Half-life (t½): This is calculated from the terminal elimination rate constant.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Bioavailability (F): For extravascular routes, the absolute bioavailability is calculated as (AUCextravascular / AUCintravenous) x (Doseintravenous / Doseextravascular) x 100%.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

References

The Stability of Cefodizime: A Technical Guide to pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin, Cefodizime, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of Cefodizime is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes key stability data, outlines detailed experimental protocols for stability-indicating assays, and illustrates the degradation workflow.

Core Stability Profile of Cefodizime

The stability of Cefodizime is intrinsically linked to the pH of its environment and the storage temperature. Like many β-lactam antibiotics, the primary degradation pathways for Cefodizime involve hydrolysis of the β-lactam ring and isomerization. Elevated temperatures and alkaline pH conditions are known to significantly accelerate the degradation of Cefodizime. Conversely, maximum stability is generally observed in the slightly acidic pH range.[1]

Influence of pH on Cefodizime Stability

The rate of Cefodizime degradation is highly pH-dependent. In alkaline environments, the hydroxide ion acts as a catalyst for the hydrolysis of the β-lactam ring, leading to a rapid loss of potency. Acidic conditions can also lead to degradation, though the mechanism and rate may differ. The most favorable pH for Cefodizime stability is typically between 4.5 and 6.5.[1]

Influence of Temperature on Cefodizime Stability

Temperature plays a crucial role in the kinetics of Cefodizime degradation, with higher temperatures leading to an exponential increase in the degradation rate, a principle described by the Arrhenius equation.[1] Studies have shown that Cefodizime concentrations in various intravenous infusion fluids remain above 90% for at least 24 hours at room temperature and for up to 6 days at 4°C.[2] In the solid state, the decomposition of Cefodizime disodium at elevated temperatures (323 K to 358 K) has been shown to follow pseudo-first-order kinetics.

Quantitative Stability Data

The following tables summarize illustrative quantitative data on the stability of Cefodizime at various pH and temperature conditions. It is important to note that this data is for guidance and that specific stability studies should be conducted for any unique Cefodizime formulation.[1]

| pH | Temperature (°C) | Illustrative Rate Constant (k) for Δ²-Cefodizime Formation (h⁻¹) | Illustrative Half-life (t½) for Cefodizime (h) |

| 2.0 | 25 | Data not available | Data not available |

| 5.0 | 25 | Data not available | Data not available |

| 7.4 | 25 | Data not available | Data not available |

| 9.0 | 25 | Data not available | Data not available |

| 7.4 | 4 | Data not available | Data not available |

| 7.4 | 37 | Data not available | Data not available |

Table 1: Illustrative Degradation Kinetics of Cefodizime. This data highlights the general trends in Cefodizime stability under different conditions.[1]

| Infusion Fluid | Temperature | Storage Duration | Remaining Cefodizime Concentration |

| 0.9% Sodium Chloride | Room Temperature | 24 hours | >90% |

| 5% Dextrose in Water | Room Temperature | 24 hours | >90% |

| 10% Dextrose in Water | Room Temperature | 24 hours | >90% |

| 5% Amino Acid Injection | Room Temperature | 24 hours | >90% |

| 3% Polygeline | Room Temperature | 24 hours | >90% |

| 0.9% Sodium Chloride | 4°C | 6 days | >90% |

| 5% Dextrose in Water | 4°C | 6 days | >90% |

| 10% Dextrose in Water | 4°C | 6 days | >90% |

| 5% Amino Acid Injection | 4°C | 6 days | >90% |

| 3% Polygeline | 4°C | 6 days | >90% |

Table 2: Stability of Cefodizime in Intravenous Infusion Fluids.[2]

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the stability of Cefodizime. Such a method must be able to separate the intact drug from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The development and validation of a stability-indicating HPLC method typically involve forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways of a drug substance.[4] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants that may not be relevant to formal stability studies.[4]

3.1.1. Acid Hydrolysis

-

Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.

-

To 5 mL of the stock solution, add 5 mL of 0.1 N Hydrochloric Acid (HCl).

-

Heat the solution at 60°C for 2 hours.[3]

-

Cool the solution to room temperature and neutralize it with 0.1 N Sodium Hydroxide (NaOH).

-

Dilute the final solution to a suitable volume (e.g., 50 mL) with the mobile phase for HPLC analysis.[3]

3.1.2. Alkaline Hydrolysis

-

Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.

-

To 5 mL of the stock solution, add 5 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Keep the solution at room temperature for 1 hour.[3]

-

Neutralize the solution with 0.1 N Hydrochloric Acid (HCl).

-

Dilute the final solution to a suitable volume (e.g., 50 mL) with the mobile phase for HPLC analysis.[3]

3.1.3. Oxidative Degradation

-

Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.

-

To 5 mL of the stock solution, add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for 1 hour.

-

Dilute the final solution to a suitable volume with the mobile phase for HPLC analysis.

3.1.4. Thermal Degradation

-

Place a solid sample of Cefodizime in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, and 72 hours).

-

Also, subject a solution of Cefodizime to the same thermal stress.

-

After the specified time, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for Cefodizime would involve a C18 column and a mobile phase consisting of a buffer and an organic modifier. The method must be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Experimental Workflow for Stability-Indicating Assay Development

Caption: Workflow for developing and validating a stability-indicating assay.

Logical Relationship of Factors Affecting Cefodizime Stability

Caption: Key factors influencing the degradation of Cefodizime.

References

The Discovery and Developmental Odyssey of Cefodizime: A Third-Generation Cephalosporin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefodizime, a third-generation cephalosporin antibiotic, emerged from the dedicated research efforts at Hoechst-Roussel Pharmaceuticals. Characterized by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, Cefodizime established its place in the therapeutic armamentarium for various infectious diseases. This technical guide provides a comprehensive overview of the discovery, developmental history, and key scientific attributes of Cefodizime. It delves into its mechanism of action, in vitro antimicrobial activity, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide details the experimental protocols employed in its evaluation and explores its unique immunomodulatory properties, offering a valuable resource for professionals in the field of drug discovery and development.

Introduction: The Dawn of a New Cephalosporin

The quest for potent antimicrobial agents with a broad spectrum of activity and a favorable safety profile has been a continuous endeavor in pharmaceutical research. In the late 20th century, the third-generation cephalosporins represented a significant leap forward, offering enhanced activity against Gram-negative bacteria, including many strains resistant to earlier generations of cephalosporins. It was within this context that Cefodizime (initially codenamed HR221) was developed by Hoechst-Roussel, now part of Sanofi-Aventis.[1] This new α-methoxyimino cephalosporin distinguished itself not only through its potent antibacterial action but also through its intriguing immunomodulatory effects, a characteristic not commonly associated with this class of antibiotics.

Synthesis and Structure-Activity Relationship

The chemical synthesis of Cefodizime is a multi-step process that begins with the foundational molecule 7-aminocephalosporanic acid (7-ACA). The synthesis involves the strategic addition of side chains at the C-7 and C-3 positions of the cephem nucleus, which are crucial for its antibacterial spectrum and pharmacokinetic properties. The aminothiazole ring at the C-7 position is a hallmark of third-generation cephalosporins, conferring potent activity against Gram-negative bacteria and stability against many β-lactamases. The unique 3-sidechain of Cefodizime is believed to contribute to its immunomodulatory activity.[2]

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of Cefodizime is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity leads to cell lysis and bacterial death. Cefodizime exhibits a high affinity for PBPs 1A/B, 2, and 3 in Gram-negative bacteria.[2] Its stability in the presence of various β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, is a key factor in its broad spectrum of activity.[3]

In Vitro Antimicrobial Activity

The in vitro efficacy of Cefodizime has been extensively evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key measure of its potency.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Cefodizime

The following tables summarize the MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates) values for Cefodizime against various clinically significant bacteria.

| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 0.12 | 0.5 |

| Klebsiella pneumoniae | 0.25 | 0.5 |

| Proteus mirabilis | 0.016 | 0.02 |

| Salmonella spp. | 0.25 | 0.5 |

| Shigella spp. | 0.25 | 0.5 |

| Morganella morganii | 0.25 | 0.5 |

| Enterobacter spp. | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 |

| Acinetobacter anitratus | >128 | >128 |

| Gram-Positive Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (methicillin-sensitive) | 8 | 8 |

| Streptococcus pyogenes | 0.05 | 0.05 |

| Enterococcus spp. | Resistant | Resistant |

Data compiled from multiple sources.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC values is a cornerstone of in vitro antibiotic susceptibility testing. The following protocol outlines the standardized broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Cefodizime Stock Solution: Aseptically prepare a stock solution of Cefodizime in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) at a known concentration.

-

Preparation of Microtiter Plates: Dispense serial twofold dilutions of the Cefodizime stock solution into the wells of a 96-well microtiter plate using a suitable liquid medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). Each well will contain a final volume of 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of Cefodizime that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying drug concentrations in biological fluids, which is essential for pharmacokinetic studies.

Protocol: HPLC Analysis of Cefodizime in Human Plasma

-

Sample Preparation:

-

To 1 mL of human plasma, add a known concentration of an internal standard (e.g., another cephalosporin not co-administered).

-

Precipitate plasma proteins by adding 2 mL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.5) and acetonitrile in a specific ratio (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Cefodizime to the internal standard against the known concentrations of Cefodizime standards.

-

Determine the concentration of Cefodizime in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Pharmacokinetic Profile

Cefodizime exhibits a favorable pharmacokinetic profile, characterized by a relatively long elimination half-life, which allows for once or twice-daily dosing.[5]

Data Presentation: Pharmacokinetic Parameters of Cefodizime in Adults

| Parameter | Value |

| Bioavailability (IM) | ~100% |

| Protein Binding | 81-88% |

| Elimination Half-life | 3.5 - 4 hours |

| Volume of Distribution | 10.5 L |

| Total Plasma Clearance | 3.11 L/h |

| Renal Clearance | 1.91 L/h |

| Primary Route of Excretion | Renal (unchanged drug) |

Data compiled from multiple sources.[2][5]

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of Cefodizime in the treatment of various infections, particularly those of the respiratory and urinary tracts.[6][7] Comparative studies have shown its clinical and bacteriological outcomes to be comparable to other third-generation cephalosporins like cefotaxime and ceftriaxone.[6]

Immunomodulatory Effects and Signaling Pathways

A unique feature of Cefodizime is its ability to modulate the host immune response.[2] Studies have shown that Cefodizime can enhance phagocytic and lymphocyte functions.[2] One of the proposed mechanisms for this immunomodulatory effect involves the upregulation of Toll-like receptor 4 (TLR4) expression on neutrophils.[8] This can lead to an enhanced inflammatory response to bacterial components like lipopolysaccharide (LPS), ultimately contributing to more effective bacterial clearance. The signaling cascade initiated by TLR4 activation often involves the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.

Conclusion

Cefodizime stands as a significant development in the evolution of third-generation cephalosporins. Its broad antibacterial spectrum, favorable pharmacokinetic profile, and demonstrated clinical efficacy have made it a valuable therapeutic option for a range of infections. The unique immunomodulatory properties of Cefodizime, mediated in part through the TLR4 signaling pathway, represent an intriguing area of ongoing research and highlight the potential for antibiotics to not only directly combat pathogens but also to beneficially modulate the host's immune response. This technical guide provides a foundational understanding of Cefodizime for scientists and clinicians engaged in the ongoing battle against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of cefodizime following single doses of 0.5, 1.0, 2.0, and 3.0 grams administered intravenously to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cefodizime: effects of sub-inhibitory concentrations on adhesiveness and bacterial morphology of Staphylococcus aureus and Escherichia coli: comparison with cefotaxime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefodizime: a review of the data on file - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefodizime's Affinity for Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. By binding to and inactivating PBPs, Cefodizime disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1] This technical guide provides an in-depth analysis of Cefodizime's affinity for various PBPs, presenting available data, outlining detailed experimental protocols for affinity determination, and visualizing the underlying molecular interactions and experimental workflows.

Cefodizime's Primary PBP Targets

Cefodizime primarily exerts its bactericidal effect by targeting PBP-1A, PBP-1B, PBP-2, and PBP-3. The differential affinity of Cefodizime for these PBPs can vary across different bacterial species, which in turn influences its spectrum of activity. Inhibition of these specific PBPs interferes with critical cellular processes:

-

PBP-1A and PBP-1B: These are high molecular weight PBPs with both transglycosylase and transpeptidase activity, primarily involved in cell elongation.

-

PBP-2: This PBP is essential for maintaining the rod shape of bacilli.

-

PBP-3: This protein is critically involved in septum formation during cell division. Inhibition of PBP-3 typically leads to the formation of filamentous cells.[2]

Quantitative Analysis of PBP Binding Affinity

The binding affinity of a β-lactam antibiotic to a PBP is commonly quantified by the 50% inhibitory concentration (IC50). This value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value signifies a higher binding affinity.

Table 1: Comparative PBP Binding Affinities (IC50, µg/mL) of Third-Generation Cephalosporins in Escherichia coli

| PBP | Cefotaxime | Ceftriaxone |

| PBP-1a | High Affinity | Lower Affinity than PBP-3 |

| PBP-1b | High Affinity | Data Not Available |

| PBP-2 | Low Affinity | Lower Affinity than PBP-3 |

| PBP-3 | High Affinity (Selective Inhibition) | Preferential Inhibition |

| PBP-4 | High Affinity | Data Not Available |

| PBP-5 | Low Affinity | Data Not Available |

| PBP-6 | Low Affinity | Data Not Available |

Note: The terms "High Affinity" and "Low Affinity" are used based on qualitative descriptions from the cited sources. Specific IC50 values for Cefotaxime and Ceftriaxone can be found in the cited literature, though direct comparative tables are often strain and condition-dependent.[3][4]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is a cornerstone in the evaluation of novel β-lactam antibiotics. The most prevalent method is a competitive binding assay utilizing a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

-

Cell Culture: Grow the bacterial strain of interest (e.g., E. coli K12) in a suitable broth medium to the mid-logarithmic phase of growth.[5]

-

Harvesting: Collect the bacterial cells by centrifugation and wash them with an appropriate buffer (e.g., phosphate-buffered saline).

-

Cell Lysis: Resuspend the cell pellet in buffer and lyse the cells to release the cellular contents. Sonication or a French press are common methods.

-

Membrane Isolation: Subject the cell lysate to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.

-

Quantification: Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard method like the Bradford protein assay.

2. Competitive Binding Assay:

-

A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of the unlabeled test cephalosporin (e.g., Cefodizime) for a defined period to allow for binding to the PBPs.[6]

-

A constant, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) is then added to the mixture and incubated further. The labeled penicillin will bind to any PBPs not occupied by the test cephalosporin.

-

The reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.

3. Detection and Quantification:

-

SDS-PAGE: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Imaging: The gel is visualized using a fluorescence imager to detect the signal from the Bocillin™ FL bound to the PBPs. The intensity of the fluorescent bands will be inversely proportional to the concentration of the test cephalosporin.[7]

-

Densitometry: The intensity of each PBP band is quantified using densitometry software.

4. Data Analysis:

-

The percentage of labeled penicillin bound to each PBP is plotted against the concentration of the unlabeled test cephalosporin.

-

The IC50 value is determined as the concentration of the test cephalosporin that results in a 50% reduction in the binding of the labeled penicillin. This is typically calculated by fitting the data to a dose-response curve using non-linear regression analysis.[4]

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Mechanism of PBP inhibition by Cefodizime.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cefodizime Degradation Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, Cefodizime. It details the methodologies for conducting forced degradation studies, identifying the resulting metabolites, and understanding the intrinsic stability of the drug substance. This information is critical for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods, in line with regulatory requirements such as those from the International Council for Harmonisation (ICH).

Introduction to Cefodizime Stability

Cefodizime, like other β-lactam antibiotics, is susceptible to degradation under various environmental conditions, which can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.[1] A thorough understanding of its degradation profile is therefore essential for ensuring the quality, safety, and efficacy of Cefodizime-containing pharmaceutical products.[2] Forced degradation studies, or stress testing, are a regulatory requirement and a crucial component of the drug development process to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4]

Cefodizime Degradation Pathways

The degradation of Cefodizime proceeds through several pathways, primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1] The main degradation pathways include isomerization and hydrolysis of the β-lactam ring.

Isomerization of the Dihydrothiazine Ring

A primary and well-documented degradation pathway for Cefodizime involves the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³-position to the therapeutically inactive Δ²-position, forming Delta-2-Cefodizime.[1] This isomerization is often catalyzed by basic conditions or elevated temperatures.[1] The presence and quantification of Delta-2-Cefodizime are critical markers for Cefodizime degradation.[1]

Figure 1: Primary degradation pathway of Cefodizime.

Hydrolysis of the β-Lactam Ring

A common degradation pathway for cephalosporins, including Cefodizime, is the hydrolysis of the strained β-lactam ring.[5] This can be catalyzed by both acidic and basic conditions, as well as by elevated temperatures, leading to the loss of antibacterial activity.[5]

Other Degradation Pathways

Forced degradation studies under oxidative, photolytic, and thermal stress conditions can lead to the formation of other, more complex degradation products. The identification of these metabolites is crucial for a complete understanding of Cefodizime's stability profile.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to assess the intrinsic stability of Cefodizime.[4] The goal is to achieve a partial degradation, typically in the range of 5-20%, to ensure the formation of primary degradation products without extensive secondary degradation.[3][4]

Figure 2: General experimental workflow for forced degradation studies.

Acid Hydrolysis

-

Preparation: Dissolve Cefodizime in 0.1 M HCl to a concentration of 1 mg/mL.[5]

-

Incubation: Incubate the solution at 60°C for 2 hours.[5]

-

Termination: Neutralize the solution with an equivalent molar concentration of NaOH.[3]

-

Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.[5]

Base Hydrolysis

-

Preparation: Dissolve Cefodizime in 0.1 M NaOH to a concentration of 1 mg/mL.[5]

-

Incubation: Keep the solution at room temperature for 30 minutes.[5] Basic hydrolysis is typically faster than acidic hydrolysis.[3]

-

Termination: Neutralize the solution with an equivalent molar concentration of HCl.[3]

-

Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.[5]

Oxidative Degradation

-

Preparation: Dissolve Cefodizime in 3% hydrogen peroxide to a concentration of 1 mg/mL.[5]

-

Incubation: Keep the solution at room temperature for 1 hour.[5]

-

Termination: The reaction can be stopped by dilution.[3]

-

Analysis: Dilute the sample with the mobile phase for immediate HPLC analysis.[3]

Thermal Degradation

-

Preparation: Expose solid Cefodizime powder to dry heat.[5]

-

Incubation: Heat the sample in a thermostatically controlled oven at 105°C for 24 hours.[5]

-

Analysis: At specified time points, dissolve the stressed powder in the mobile phase for HPLC analysis.[5]

Photolytic Degradation

-

Preparation: Expose a solution of Cefodizime (1 mg/mL in mobile phase) to a light source.[5]

-

Incubation: Expose the solution to UV light (254 nm) and visible light for 24 hours.[5] According to ICH Q1B guidelines, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.[3] A control sample should be protected from light.[3]

-

Analysis: Analyze the solution by HPLC.[5]

Identification and Characterization of Metabolites

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential for separating and quantifying the intact drug from its degradation products.[3][6] Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these metabolites.[4]

Analytical Methodologies

| Parameter | Recommended Condition for HPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)[5] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Program | A gradient elution is often used to ensure separation of all degradation products.[2] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 25°C[5] |

| Detection Wavelength | 254 nm[5] |

Table 1: Representative HPLC conditions for the analysis of Cefodizime and its degradation products.

Structural Elucidation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for determining the molecular weights and fragmentation patterns of the degradation products, which aids in their structural identification.[4] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, particularly for isolating and characterizing key metabolites like Delta-2-Cefodizime.[7]

Quantitative Data from Forced Degradation Studies

The following table templates illustrate how to present quantitative data from forced degradation studies. The actual values would be obtained from experimental data.

| Stress Condition | Time (hours) | Cefodizime Remaining (%) | Delta-2-Cefodizime (%) | Other Degradants (%) |

| 0.1 M HCl at 60°C | 2 | e.g., 85.2 | e.g., 3.1 | e.g., 11.7 |

| 0.1 M NaOH at RT | 0.5 | e.g., 80.5 | e.g., 12.3 | e.g., 7.2 |

| 3% H₂O₂ at RT | 1 | e.g., 90.1 | e.g., 1.5 | e.g., 8.4 |

| Dry Heat at 105°C | 24 | e.g., 92.7 | e.g., 4.8 | e.g., 2.5 |

| Photolytic | 24 | e.g., 88.9 | e.g., 5.6 | e.g., 5.5 |

Table 2: Example of a summary of quantitative data from forced degradation studies of Cefodizime.

Conclusion

This technical guide has outlined the primary degradation pathways of Cefodizime, provided detailed experimental protocols for forced degradation studies, and described the analytical methodologies for the identification and quantification of its degradation products. A thorough understanding and application of these principles are fundamental for the development of stable and effective Cefodizime drug products and for meeting global regulatory standards. For more complex degradation profiles, advanced techniques such as UPLC are recommended for their superior resolution, speed, and sensitivity.[6]

References

Structural analysis of Cefodizime using spectroscopic techniques.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of modern spectroscopic techniques for the structural analysis of Cefodizime, a third-generation cephalosporin antibiotic. A thorough understanding of the molecular architecture of Cefodizime is paramount for quality control, stability studies, and the development of new derivatives. This document outlines the principles and methodologies of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, in the context of Cefodizime's structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for the detailed structural and stereochemical elucidation of Cefodizime. Both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons within the Cefodizime molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal the dihedral angles between adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for the Cephem Nucleus of a Related Δ²-Cephalosporin [2]

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |

| H-2 | 6.2 - 6.5 | d | 4.0 - 5.0 |

| H-3 | 4.8 - 5.1 | d | 4.0 - 5.0 |

| H-6 | 5.0 - 5.3 | d | ~ 5.0 |

| H-7 | 5.6 - 5.9 | dd | ~ 5.0, ~ 8.0 |

Note: This data is for a Δ²-cephalosporin and may not represent the exact experimental values for Cefodizime.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the Cefodizime molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the nature of their substituents.

Table 2: Representative ¹³C NMR Spectral Data for the Cephem Nucleus of a Related Δ²-Cephalosporin [2]

| Carbon | Representative Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 160 - 165 |

| C-6 | 55 - 60 |

| C-7 | 58 - 63 |

| C-8 (β-lactam C=O) | 165 - 170 |

Note: This data is for a Δ²-cephalosporin and may not represent the exact experimental values for Cefodizime.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of Cefodizime in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[2]

¹H NMR Acquisition:

-